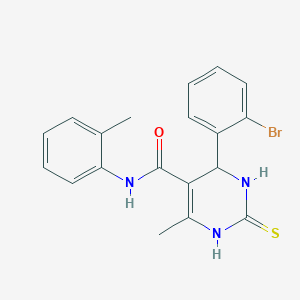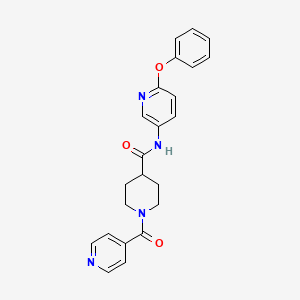![molecular formula C10H15O5P B5212196 dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate](/img/structure/B5212196.png)
dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate (DMMP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMMP is a colorless liquid that is soluble in most organic solvents and has a characteristic fruity odor.
Applications De Recherche Scientifique
Dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate has a wide range of applications in scientific research. It is commonly used as a surrogate for nerve agents such as sarin and soman in the development and testing of chemical sensors and detectors. dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate can also be used as a model compound for studying the adsorption and desorption of chemical warfare agents on various surfaces. In addition, dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate has been used as a starting material for the synthesis of various organophosphorus compounds, which have potential applications in medicine and agriculture.
Mécanisme D'action
Dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate is an organophosphorus compound that inhibits the activity of acetylcholinesterase (AChE), an enzyme that plays a critical role in the nervous system by breaking down the neurotransmitter acetylcholine. By inhibiting AChE, dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate causes an accumulation of acetylcholine in the synapses, leading to overstimulation of the nervous system and ultimately causing paralysis and death.
Biochemical and Physiological Effects:
dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate has been shown to cause a wide range of biochemical and physiological effects in animals and humans. Ingestion or inhalation of dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate can cause symptoms such as nausea, vomiting, diarrhea, sweating, difficulty breathing, and muscle twitching. In severe cases, dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate exposure can lead to convulsions, coma, and death. Long-term exposure to low levels of dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate has been associated with neurological damage and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate is a useful tool for studying the adsorption and desorption of chemical warfare agents on various surfaces. It is also a commonly used surrogate for nerve agents in the development and testing of chemical sensors and detectors. However, dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate has some limitations in lab experiments. For example, it does not accurately mimic the toxicity and persistence of real nerve agents, and it may not be effective in detecting certain types of chemical warfare agents.
Orientations Futures
There are several future directions for research on dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate. One area of interest is the development of more effective chemical sensors and detectors that can accurately detect a wider range of chemical warfare agents. Another area of research is the development of new organophosphorus compounds with potential applications in medicine and agriculture. Finally, there is a need for more research on the long-term effects of low-level dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate exposure on human health.
Méthodes De Synthèse
Dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate can be synthesized by reacting 5-acetyl-2-methylfuran with dimethyl phosphite in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction takes place at a temperature of around 80-100°C and produces dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate as the main product. The purity of dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate can be improved by distillation or recrystallization.
Propriétés
IUPAC Name |
1-[4-(dimethoxyphosphorylmethyl)-5-methylfuran-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O5P/c1-7(11)10-5-9(8(2)15-10)6-16(12,13-3)14-4/h5H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBXIDXQXNMALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)C)CP(=O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)

![(2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5212153.png)
![4-[5-(mesityloxy)pentyl]morpholine](/img/structure/B5212158.png)

![1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5212181.png)
![(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine](/img/structure/B5212189.png)
![1-(4-chlorobenzyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5212204.png)
![3-[(diethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride](/img/structure/B5212208.png)
![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5212216.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetate](/img/structure/B5212223.png)

